molecular formula C11H17Cl2N3O B1390876 N-(Piperidin-4-yl)picolinamide dihydrochloride CAS No. 1177279-96-7

N-(Piperidin-4-yl)picolinamide dihydrochloride

Cat. No.: B1390876
CAS No.: 1177279-96-7
M. Wt: 278.18 g/mol
InChI Key: FPHGQKWTHSSBHK-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)picolinamide dihydrochloride (CAS 1177279-96-7) is a high-purity chemical compound supplied for research purposes. This picolinamide derivative is a key building block in medicinal chemistry and pharmaceutical development, particularly in the discovery of novel therapies for metabolic diseases. Patent literature identifies picolinamide and related carboxamide compounds as active agents for the treatment and prevention of Type 2 Diabetes Mellitus, pre-diabetes, insulin resistance, obesity, hypertension, and dyslipidemia . The piperidine nucleus is a fundamental scaffold in drug discovery, featured in a wide range of therapeutics due to its significant pharmacophoric properties . Researchers utilize this compound as a versatile chemical intermediate to create more complex molecules for biochemical screening and receptor interaction studies. Its mechanism of action is associated with targeting critical pathways involved in metabolic syndromes . The compound has the molecular formula C11H17Cl2N3O and a molecular weight of 278.18 . This product is provided for research use only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(10-3-1-2-6-13-10)14-9-4-7-12-8-5-9;;/h1-3,6,9,12H,4-5,7-8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHGQKWTHSSBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177279-96-7
Record name N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-yl)picolinamide dihydrochloride typically involves the reaction of piperidine with picolinic acid or its derivatives. The process may include steps such as:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

N-(Piperidin-4-yl)picolinamide dihydrochloride serves as a versatile building block in organic synthesis. It is utilized in the development of various chemical compounds due to its unique structure, which allows for diverse functional group modifications.

Biochemical Probes

The compound is investigated for its potential as a biochemical probe in enzyme function studies. It has been shown to interact with specific enzymes, modulating their activity, which can be crucial for understanding metabolic pathways .

Pharmacological Research

This compound has been explored for its therapeutic properties, especially in drug development targeting central nervous system disorders. Its structure suggests potential interactions with neurotransmitter systems, indicating possible applications in treating conditions such as anxiety and depression .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism. The compound demonstrated significant inhibition, suggesting its potential role in regulating lipid signaling pathways .

Case Study 2: Neuropharmacology

Research into the neuropharmacological effects of this compound indicated its ability to modulate neurotransmitter systems. This modulation could lead to therapeutic applications in treating neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)picolinamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biochemical effects .

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings
This compound C₁₁H₁₇Cl₂N₃O 278.18 Piperidine-picolinamide hybrid; dihydrochloride salt enhances solubility Potential pharmacological agent (inferred from structural analogs)
3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide C₁₀H₄Cl₄N₄O 338.00 Dichlorinated pyridine and pyrimidine rings; keto form (C=O bond length: 1.208 Å) Chelating agent; crystal structure shows intermolecular N–H⋯O hydrogen bonds
2-Chloro-3-(dimethoxymethyl)-4-iodopyridine C₈H₈ClINO₂ 315.52 Halogenated pyridine with dimethoxymethyl and iodine substituents Intermediate in organic synthesis
2,2’-Azobis(2-methyl-N-phenylpropionamidine) dihydrochloride C₂₀H₂₈Cl₂N₆ 435.38 Azoamidine compound with dihydrochloride salt; azo (-N=N-) bridge Water-soluble polymerization initiator

Key Observations:

Backbone Diversity: this compound incorporates a piperidine ring linked to a picolinamide group, distinguishing it from halogenated pyridines (e.g., 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine) and azoamidine compounds (e.g., 2,2’-azobis derivatives) .

Salt Form and Solubility :

  • Dihydrochloride salts, such as those in the target compound and azoamidine initiators, improve water solubility, critical for applications in aqueous-phase reactions or drug formulation .

Crystallographic and Bonding Behavior :

  • The dichlorinated picolinamide derivative (C₁₀H₄Cl₄N₄O) exhibits a near-perpendicular dihedral angle (86.6°) between its pyridine and pyrimidine rings, minimizing steric hindrance. This contrasts with the target compound’s likely more flexible piperidine-picolinamide conformation .

Functional Group Impact: The azo group (-N=N-) in 2,2’-azobis compounds enables radical generation under thermal or UV conditions, making them suitable as initiators.

Research Findings and Implications

  • Biological Relevance : Picolinamide derivatives are studied for metal chelation and bioactivity. For example, the dichlorinated analog’s hydrogen-bonded crystal lattice may influence its stability and bioavailability, a property that could be extrapolated to the target compound .

Biological Activity

N-(Piperidin-4-yl)picolinamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and neurotransmitter modulation. This article provides a detailed examination of its biological activity, including relevant research findings, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following features:

  • Molecular Formula : C₁₂H₁₉Cl₂N₃O
  • Molecular Weight : Approximately 292.21 g/mol
  • Solubility : As a dihydrochloride salt, it exhibits enhanced solubility in aqueous solutions, facilitating its use in various biological assays.

Research indicates that this compound functions primarily as an inhibitor of specific enzymes involved in lipid metabolism, notably N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs) which are implicated in various physiological processes including pain modulation and neuroprotection .

Enzyme Inhibition

This compound has been shown to inhibit NAPE-PLD with significant potency. The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its inhibitory effects on this enzyme, which is critical for developing new therapeutic agents targeting lipid metabolism disorders .

Neurotransmitter Interaction

The compound's structural properties suggest potential interactions with neurotransmitter systems, particularly those involving glutamate receptors. Modulation of these receptors may lead to therapeutic benefits in conditions such as anxiety and depression. Preclinical studies have indicated that compounds targeting metabotropic glutamate receptors (mGluRs) can exhibit efficacy in treating neuropsychiatric disorders .

Comparative Analysis with Similar Compounds

A comparison table highlighting the biological activities of this compound with related compounds is presented below:

Compound NameTarget Enzyme/ActivityPotency (IC50)Reference
This compoundNAPE-PLD InhibitorSub-micromolar
LEI-401NAPE-PLD InhibitorSub-micromolar
DonepezilAcetylcholinesterase InhibitorLow micromolar
Pyrimidine derivativesVarious (e.g., NAPE-PLD)Moderate

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that modifications to the piperidine moiety in similar compounds significantly affected their inhibitory activity against NAPE-PLD. The introduction of specific substituents resulted in a three-fold increase in potency compared to baseline compounds .
  • Neuropharmacological Effects : Research evaluating the effects of this compound on emotional behavior in animal models revealed that inhibition of NAPE-PLD can modulate anxiety-like behaviors, suggesting its potential as an anxiolytic agent .
  • Therapeutic Potential : Given its mechanism of action and biological activity, this compound may have applications in treating conditions linked to dysregulated lipid signaling, such as obesity and metabolic syndrome .

Q & A

Q. What analytical techniques are recommended for characterizing N-(Piperidin-4-yl)picolinamide dihydrochloride?

  • Methodology :
    • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify proton and carbon environments. For example, pyridine and piperidine moieties typically show δ values between 7.46–8.75 ppm (¹H) and 125–150 ppm (¹³C) .
    • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS. The compound’s exact mass (234.069 Da) can be cross-validated using electrospray ionization (ESI-MS) .
    • Elemental Analysis : Verify purity by comparing experimental vs. theoretical C, H, N, and Cl percentages (e.g., molecular formula C₁₀H₁₆Cl₂N₂) .

Q. What safety protocols are critical when handling this compound?

  • Handling Guidelines :
    • Personal Protective Equipment (PPE) : Use gloves, lab coats, and goggles to avoid skin/eye contact.
    • First Aid :
  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
  • Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .
    • Storage : Store at 2–8°C in airtight containers under inert gas to prevent degradation .

Q. How is this compound synthesized?

  • Synthetic Route :
    • Step 1 : Couple picolinic acid derivatives with piperidine intermediates via amidation. Palladium catalysts (e.g., PdCl₂ adducts) may enhance reaction efficiency .
    • Step 2 : Purify via column chromatography (silica gel, methanol/dichloromethane eluent).
    • Step 3 : Confirm dihydrochloride salt formation using titration or ion chromatography .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Methodology :
    • Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., amide bond formation) using Gaussian 09 software .
    • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
    • Validation : Compare computed NMR chemical shifts (e.g., δ ~8.75 ppm for pyridine protons) with experimental data .

Q. What structural modifications enhance its pharmacological activity?

  • Structure-Activity Relationship (SAR) Strategies :
    • Piperidine Substitution : Replace the piperidine methyl group with bulkier substituents (e.g., isopropyl) to modulate receptor binding .
    • Pyridine Functionalization : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position to improve metabolic stability .
    • In Vivo Testing : Assess bioavailability in rodent models using HPLC-MS for plasma concentration analysis .

Q. How do solvent polarity and temperature affect crystallization?

  • Crystallization Study Design :
    • Solvent Screening : Test polar (water, ethanol) vs. non-polar (hexane) solvents.
    • Temperature Gradient : Perform cooling crystallization (50°C → 4°C) to monitor crystal habit.
    • X-ray Diffraction (XRD) : Analyze crystal packing; compare with similar piperidine derivatives (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) .

Contradictions & Limitations

  • Synthetic Yield Variability : Palladium-catalyzed reactions () may produce by-products (e.g., decarboxylated analogs), requiring rigorous optimization .
  • Safety Data Gaps : GHS classification is unspecified in some sources (), necessitating in-house hazard assessments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(Piperidin-4-yl)picolinamide dihydrochloride
Reactant of Route 2
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N-(Piperidin-4-yl)picolinamide dihydrochloride

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